2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (CAS 39215-21-9) is an advanced polycyclic aromatic building block distinguished by its four adjacent hydroxyl groups on the binaphthyl core. Unlike standard 1,1'-bi-2-naphthol (BINOL), which offers only two coordination sites, this tetrol derivative provides dual sets of ortho-diols. This structural feature allows it to function as a highly versatile multidentate ligand, a chiral auxiliary in asymmetric synthesis, and a critical precursor for complex supramolecular architectures such as spiroborates and spiro-orthocarbonates. Its high density of hydrogen-bonding donors also imparts high solubility in polar organic solvents, facilitating scalable solution-phase processing and the synthesis of advanced functional materials and ditopic hosts[1].
Substituting 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl with generic BINOL or simple 3,3'-disubstituted BINOL derivatives fundamentally fails in applications requiring extended coordination networks or ditopic host formation. Standard BINOL lacks the 3,3'-hydroxyl groups required to form cyclic spiroborate trimers or spiro-orthocarbonate cyclophanes, as these reactions depend on the simultaneous condensation of two adjacent hydroxyl pairs per naphthyl unit. Furthermore, generic analogs cannot replicate the D3-symmetric twin-bowl cavities formed by this tetrol, which are essential for the selective molecular recognition of spherical cations and fullerenes. Attempting to use standard BINOL in these specific supramolecular or highly cross-linked polymer syntheses will result in incomplete coordination and a failure to achieve the target three-dimensional architectures [1].
The presence of four hydroxyl groups allows 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl to undergo quantitative cyclotrimerization with boric acid to form D3-symmetric tris(spiroborate) cyclophanes. In direct contrast, standard BINOL (which possesses only 2,2'-hydroxyls) cannot form these spiroborate linkages, as it lacks the requisite 3,3'-diol sites for orthogonal condensation. This makes the tetrol capable of forming crown-ether-like cavities and twin-bowl structures that act as ditopic hosts for cations like potassium and barium [1].
| Evidence Dimension | Capability to form D3-symmetric tris(spiroborate) cyclophanes |
| Target Compound Data | Forms cyclic spiroborate trimers (twin-bowl cavities) via equimolar condensation |
| Comparator Or Baseline | Standard BINOL (Fails to form spiroborate cyclophanes due to lack of 3,3'-diols) |
| Quantified Difference | Enables multi-dimensional spiroborate linkage vs. zero capability for standard BINOL |
| Conditions | Equimolar boric acid in N,N-dimethylformamide (DMF) |
Procurement of this specific tetrol is mandatory for synthesizing spiroborate-based supramolecular polymers and ditopic host molecules.
2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl serves as a highly efficient precursor for the synthesis of twin-bowl-shaped tris(spiroorthocarbonate) cyclophanes via transesterification. When reacted with tetraphenyl orthocarbonate or dichlorodiphenoxymethane, the target compound yields complex bis- and tris(spiroorthocarbonate) structures capable of ditopic molecular recognition of fullerenes (e.g., C60) in the crystalline state. Standard dihydroxy binaphthyls cannot participate in this specific cyclotrimerization, making the tetrol an irreplaceable building block for these carbon-capture or fullerene-binding materials[1].
| Evidence Dimension | Formation of tris(spiroorthocarbonate) cyclophanes |
| Target Compound Data | Successfully undergoes cyclotrimerization to form fullerene-binding twin-bowl cyclophanes |
| Comparator Or Baseline | Standard di-hydroxy binaphthyls (Incapable of forming spiro-orthocarbonate linkages) |
| Quantified Difference | Exclusive formation of spiro-orthocarbonate networks |
| Conditions | Transesterification with tetraphenyl orthocarbonate |
Essential for materials science applications requiring the synthesis of specific molecular receptors for electron-rich guests like fullerenes.
The incorporation of four hydroxyl groups significantly alters the solubility profile of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl compared to less substituted binaphthyls. The target compound exhibits a high degree of solubility in polar organic solvents due to its four distinct hydrogen-bonding donor sites. This enhanced solubility is critical for solution-phase organic synthesis and the preparation of homogeneous catalytic systems, where less polar analogs like standard BINOL often suffer from precipitation or require larger solvent volumes that reduce process efficiency .
| Evidence Dimension | Solubility in polar solvents |
| Target Compound Data | High solubility driven by four hydrogen-bonding donor sites |
| Comparator Or Baseline | Standard BINOL (Lower polar solubility due to only two hydroxyl groups) |
| Quantified Difference | Significantly improved dissolution in highly polar media |
| Conditions | Standard laboratory handling in polar organic solvents |
Improves manufacturability and reaction reproducibility by ensuring complete dissolution during complex chiral auxiliary or ligand synthesis.
This compound is the right choice when manufacturing D3-symmetric cyclophanes and nanometer-sized host molecules that selectively bind spherical cations (e.g., potassium, barium) or aromatic guests, as standard BINOL cannot form the required linkages [1].
This compound is the required starting material for producing twin-bowl tris(spiroorthocarbonate) cyclophanes used in the extraction, purification, or sensing of C60 fullerenes[2].
The right choice for developing advanced homogeneous catalysts where standard BINOL fails to provide sufficient coordination sites, leveraging the tetrol's high polar solubility and dual ortho-diol functionality for transition metal binding.
Irritant